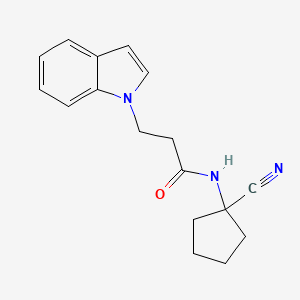

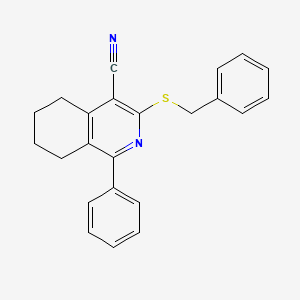

1-(3-methoxyphenyl)-5-methyl-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The triazole ring, chromen ring, methoxyphenyl group, and carboxamide group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The triazole ring, chromen ring, methoxyphenyl group, and carboxamide group could all potentially participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, charge distribution, and the presence of functional groups would all affect its properties .Applications De Recherche Scientifique

Synthesis and Biological Activity

Alzheimer's Disease : A study focused on synthesizing novel chromenones linked to the 1,2,3-triazole ring system, investigating their biological activities against Alzheimer's disease. Compounds were evaluated for their anti-cholinesterase (anti-ChE) activity, with one showing good anti-acetylcholinesterase activity and neuroprotective effects against H2O2-induced cell death in PC12 neurons, indicating potential applications in Alzheimer's treatment (Saeedi et al., 2017).

Synthesis and Structure Determination : Another research effort involved the synthesis of triazole-carbohydrazide derivatives, demonstrating the versatility of triazole-based compounds in chemical synthesis and potential for creating bioactive molecules (Kariuki et al., 2022).

Biophysical Studies

- Protein Binding Interactions : A study designed and synthesized novel triazole-coumarin and quinoline compounds, exploring their binding interactions with proteins such as bovine serum albumin and human serum albumin. This research highlights the compound's relevance in understanding protein-ligand interactions, which is crucial for drug development (Paul et al., 2019).

Antimicrobial Activities

- New Triazole Derivatives : Research into 1,2,4-triazole derivatives has shown that some compounds exhibit good to moderate antimicrobial activities against various microorganisms. This suggests the potential of triazole-based compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Antitumor Activity

- Novel Synthesis of Triazines and Triazepines : A study developed triazine and triazepine derivatives as potential anti-tumor agents, showcasing the compound's applicability in creating new cancer therapeutics (Badrey & Gomha, 2012).

Mécanisme D'action

Target of Action

Compounds with a structure similar to “1-(3-methoxyphenyl)-5-methyl-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide” often target enzymes or receptors in the body. For example, coumarin-based derivatives are known to have a wide range of biological properties, including anticancer, anticonvulsant, antimicrobial, and antiviral activities .

Orientations Futures

Propriétés

IUPAC Name |

1-(3-methoxyphenyl)-5-methyl-N-(2-oxochromen-6-yl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O4/c1-12-19(22-23-24(12)15-4-3-5-16(11-15)27-2)20(26)21-14-7-8-17-13(10-14)6-9-18(25)28-17/h3-11H,1-2H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUOAOBODBGPIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Chloro-3-methylphenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol](/img/structure/B2585958.png)

![Ethyl 4-[[2-[[5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2585960.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2585962.png)

![2-[(Z)-(4-chlorophenyl)methylidene]-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B2585969.png)

![1-[2-(5-Methyl-4-phenyl-1H-imidazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2585973.png)

![(1R)-1-[4-(2,2-Difluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2585974.png)